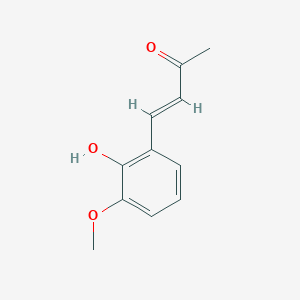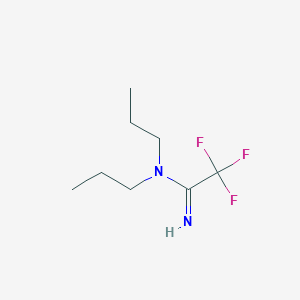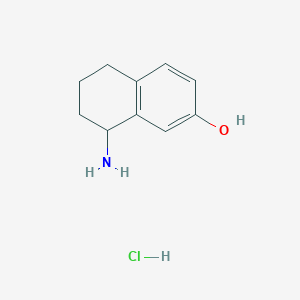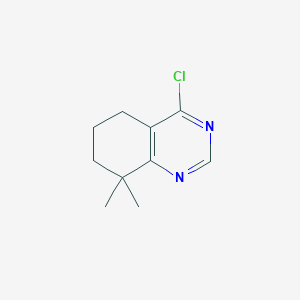![molecular formula C12H12N2O B11902656 (6-Methyl-[2,3'-bipyridin]-5'-yl)methanol CAS No. 1346686-84-7](/img/structure/B11902656.png)
(6-Methyl-[2,3'-bipyridin]-5'-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Methyl-[2,3’-bipyridin]-5’-yl)methanol: is a chemical compound belonging to the bipyridine family. Bipyridines are heterocyclic compounds containing two pyridine rings. This specific compound features a methyl group at the 6th position and a methanol group at the 5’ position of the bipyridine structure. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol typically involves the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a halogenated pyridine with a boronic acid derivative under palladium catalysis.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.
Introduction of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where a suitable hydroxymethylating agent is used.
Industrial Production Methods: Industrial production of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol may involve large-scale coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted bipyridine derivatives.
科学的研究の応用
Chemistry: (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are valuable in catalysis and material science .
Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and metalloenzymes. It can also be used in designing metal-based drugs.
Medicine: In medicinal chemistry, (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
作用機序
The mechanism of action of (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine core can participate in electron transfer processes, making it valuable in redox reactions .
類似化合物との比較
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong metal-binding properties.
4,4’-Bipyridine: Another bipyridine isomer with applications in coordination chemistry and material science.
6-Methyl-2,2’-bipyridine: Similar to (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol but lacks the methanol group.
Uniqueness: (6-Methyl-[2,3’-bipyridin]-5’-yl)methanol is unique due to the presence of both a methyl and a methanol group, which can influence its coordination behavior and reactivity. This dual functionality allows for more diverse applications in various fields.
特性
CAS番号 |
1346686-84-7 |
|---|---|
分子式 |
C12H12N2O |
分子量 |
200.24 g/mol |
IUPAC名 |
[5-(6-methylpyridin-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H12N2O/c1-9-3-2-4-12(14-9)11-5-10(8-15)6-13-7-11/h2-7,15H,8H2,1H3 |
InChIキー |
RDRQTXSKFDMMQG-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C2=CN=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11902578.png)


![2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
![2-(7-Chloro-3H-pyrazolo-[4,3-d]pyrimidin-3-yl)ethanol](/img/structure/B11902608.png)
![3-(Methoxycarbonyl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid](/img/structure/B11902616.png)
![2-(4-Imino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)ethanol](/img/structure/B11902626.png)
![5-Methyl-5H-pyrido[4,3-b]indol-3-amine](/img/structure/B11902637.png)



![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide](/img/structure/B11902668.png)


